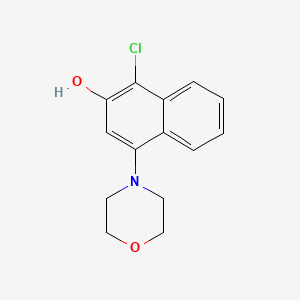![molecular formula C31H32N4O6S B2354753 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide CAS No. 689757-64-0](/img/structure/B2354753.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide” is a complex organic molecule. It contains several functional groups and rings, including a benzodioxole ring, a morpholine ring, a quinazolinone ring, and a sulfanyl group . The compound is part of a class of organic compounds known as benzodioxoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a related compound was synthesized by reacting thiouracil with N-(2-chloroethyl) morpholine hydrochloride in the presence of anhydrous potassium carbonate in dimethylformamide at room temperature .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various techniques such as X-ray crystallography . The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of a similar compound have been investigated using density functional theory .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using computational methods. For example, density functional theory calculations and vibrational spectral analysis have been performed on a similar compound . The analysis of the electron density of HOMO and LUMO gives an idea of the delocalization and the low value of the energy gap indicates electron transfer within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted using computational methods. For example, the distribution of natural atomic charges reflects the presence of intramolecular hydrogen bonding . The compound’s molecular weight and linear formula can also be determined .科学的研究の応用
Synthesis and Characterization
Quinazoline derivatives, including compounds structurally similar to the specified chemical, have been synthesized and characterized to explore their pharmacological potential. For instance, research into quinazoline derivatives has identified these compounds as candidates for diuretic and antihypertensive agents, showcasing their significance in medicinal chemistry (Rahman et al., 2014). Another study focused on the synthesis of novel PI3K inhibitors, highlighting the antiproliferative activities of these compounds against various cancer cell lines, which underscores their potential as anticancer agents (Shao et al., 2014).
Antimicrobial Applications
The development of antimicrobial agents is another significant area of research for quinazoline derivatives. A study synthesized and evaluated the antibacterial activity of certain quinazolinone analogues, demonstrating their potential as novel antimicrobial agents (Osarumwense, 2022). These findings contribute to the ongoing search for new therapeutic options to combat microbial resistance.
Herbicidal Activities
Research has also extended into the herbicidal potential of triazolinone derivatives, with studies indicating that certain compounds exhibit promising herbicidal activities. This highlights the diversity of applications for these chemical structures in areas beyond human health, such as agriculture (Luo et al., 2008).
特性
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O6S/c1-3-28(29(36)32-24-6-4-5-7-25(24)38-2)42-31-33-23-10-9-21(34-12-14-39-15-13-34)17-22(23)30(37)35(31)18-20-8-11-26-27(16-20)41-19-40-26/h4-11,16-17,28H,3,12-15,18-19H2,1-2H3,(H,32,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDRMXNFPOTYAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2354673.png)
![2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B2354674.png)
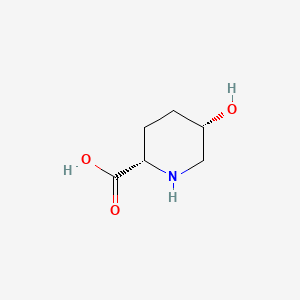
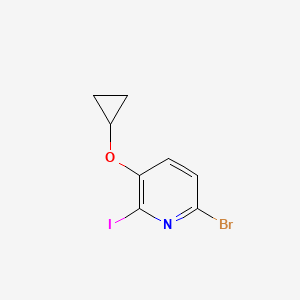
![1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide](/img/structure/B2354677.png)
![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2354678.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2354679.png)
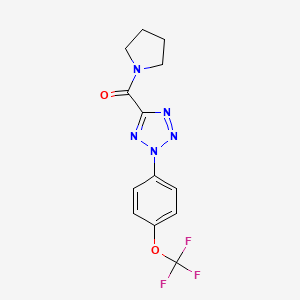
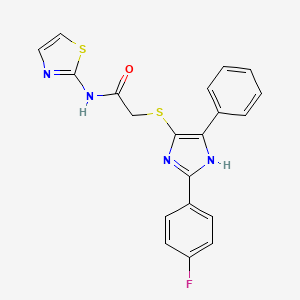

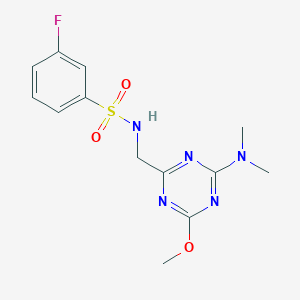
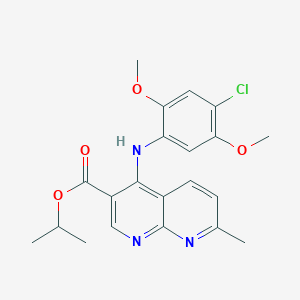
![Methyl 2-[4a-[[9,10a-dihydroxy-3-(2-methoxy-2-oxoethyl)-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-4a-yl]sulfanyl]-9,10a-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B2354688.png)
